molecular formula C11H12BrClN2O B3107293 1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride CAS No. 1609407-08-0

1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride

Cat. No.: B3107293
CAS No.: 1609407-08-0
M. Wt: 303.58
InChI Key: QTMRENNJSORNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride is a chemical compound with the molecular formula C11H12BrClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromophenyl group attached to an imidazole ring through an ethyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride typically involves the reaction of 4-bromophenol with 2-chloroethyl imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions under appropriate conditions.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the imidazole ring.

    Hydrolysis: Phenolic and imidazole derivatives.

Scientific Research Applications

1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The bromophenyl group enhances the compound’s binding affinity and specificity. The compound can also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride can be compared with other similar compounds, such as:

    1-[2-(2-Bromophenoxy)ethyl]-1h-imidazole hydrochloride: Similar structure but with the bromine atom in a different position on the phenyl ring.

    1-[2-(4-Chlorophenoxy)ethyl]-1h-imidazole hydrochloride: Chlorine atom instead of bromine.

    1-[2-(4-Methylphenoxy)ethyl]-1h-imidazole hydrochloride: Methyl group instead of bromine.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents on the phenyl ring .

Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O.ClH/c12-10-1-3-11(4-2-10)15-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMRENNJSORNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN2C=CN=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.